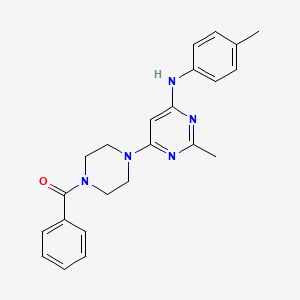![molecular formula C22H25FN4O B5997297 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B5997297.png)
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, which can be synthesized from o-phenylenediamine and formic acid. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the benzimidazole-piperidine intermediate with 2-fluorophenylpropanamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield benzimidazole N-oxides, while reduction of a nitro group would yield the corresponding amine.
Aplicaciones Científicas De Investigación
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the fluorophenyl group can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole ring.
Etonitazene: An analgesic with a benzimidazole structure.
Omeprazole: An antiulcer drug containing a benzimidazole moiety.
Uniqueness
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole-containing compounds .
Propiedades
IUPAC Name |
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O/c23-17-7-1-2-8-18(17)26-22(28)12-11-16-6-5-13-27(14-16)15-21-24-19-9-3-4-10-20(19)25-21/h1-4,7-10,16H,5-6,11-15H2,(H,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBJBOPJWRTCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=CC=CC=C3N2)CCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5997215.png)
![N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5997216.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5997227.png)
![2-{2-[(E)-2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE](/img/structure/B5997235.png)
![1-(3-chlorophenyl)-4-[1-(3-phenylpropyl)-3-piperidinyl]piperazine](/img/structure/B5997237.png)
![(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone](/img/structure/B5997238.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]butanamide](/img/structure/B5997251.png)
![N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B5997256.png)
![1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride](/img/structure/B5997273.png)

![1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B5997283.png)
![1'-acetyl-3-[2-(3-methoxyphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5997289.png)
![4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide](/img/structure/B5997301.png)

